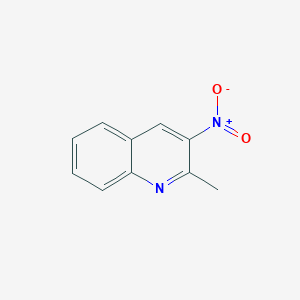

2-Methyl-3-nitroquinoline

Vue d'ensemble

Description

2-Methyl-3-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry. The compound features a quinoline core with a methyl group at the second position and a nitro group at the third position, giving it unique chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-nitroquinoline typically involves the nitration of 2-methylquinoline. One common method is the reaction of 2-methylquinoline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the third position.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as using ionic liquids or microwave-assisted synthesis, are also being explored to make the process more environmentally friendly .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The nitro group at the 3-position undergoes nucleophilic substitution under specific conditions. For example:

-

Thiol substitution : Reaction with thiols (e.g., benzyl mercaptan) in DMF with K₂CO₃ yields 3-thio-substituted derivatives. The reaction proceeds via an aromatic nucleophilic substitution (SNAr) mechanism, facilitated by the electron-deficient pyridine ring .

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| BnSH | DMF, K₂CO₃, 80°C | 3-Benzylthio-2-methylquinoline | 85 | |

| PhSH | DMF, K₂CO₃, 80°C | 3-Phenylthio-2-methylquinoline | 78 |

Reduction of the Nitro Group

The nitro group is reducible to an amine under catalytic hydrogenation or chemical reduction:

-

Catalytic hydrogenation : Using H₂ and Pd/C in ethanol at 25°C yields 3-amino-2-methylquinoline.

-

Chemical reduction : Sodium dithionite (Na₂S₂O₄) in aqueous ethanol selectively reduces the nitro group without affecting the quinoline ring .

| Reducing Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| H₂/Pd-C | EtOH, 25°C, 6 h | 2-Methyl-3-aminoquinoline | 92 | |

| Na₂S₂O₄ | H₂O/EtOH, 70°C, 2 h | 2-Methyl-3-aminoquinoline | 88 |

Cycloaddition Reactions

The nitro group activates the quinoline ring for cycloaddition. For instance:

-

Diels-Alder reactions : Reacts with electron-rich dienes (e.g., 1,3-cyclopentadiene) to form fused bicyclic compounds. The nitro group acts as an electron-deficient dienophile .

| Diene | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1,3-Cyclopentadiene | Toluene, 80°C, 12 h | Fused tricyclic derivative | 75 |

Electrophilic Substitution

The methyl group directs electrophiles to the 4-position of the quinoline ring:

-

Chlorination : Treatment with POCl₃ and DMF introduces a chloro group at the 4-position, yielding 4-chloro-2-methyl-3-nitroquinoline .

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| POCl₃, DMF | 110°C, 2 h | 4-Chloro-2-methyl-3-nitroquinoline | 85 |

Oxidation Reactions

The methyl group is oxidizable to a carboxylic acid under strong conditions:

-

KMnO₄ oxidation : In acidic medium, the methyl group converts to a carboxyl group, forming 2-carboxy-3-nitroquinoline .

| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | 100°C, 8 h | 2-Carboxy-3-nitroquinoline | 68 |

Sigmatropic Rearrangements

The nitro group participates in -sigmatropic shifts under acidic conditions, leading to positional isomerization. This reaction is critical in synthesizing derivatives with altered substitution patterns .

Mechanistic Insights

-

Nucleophilic substitution : The nitro group’s electron-withdrawing effect polarizes the ring, facilitating attack by nucleophiles at the 3-position .

-

Cycloaddition : The nitroalkene moiety in 2-methyl-3-nitroquinoline engages in inverse-electron-demand Diels-Alder reactions, driven by its electron-deficient nature .

-

Sigmatropic shifts : Intramolecular nitro group migration occurs via a radical-pair mechanism, as evidenced by solvent-independent kinetics .

Applications De Recherche Scientifique

Chemistry

2-Methyl-3-nitroquinoline serves as an intermediate in synthesizing more complex quinoline derivatives. It undergoes various chemical reactions, including:

- Reduction: The nitro group can be converted to an amino group using reducing agents like hydrogen gas with palladium on carbon.

- Substitution: Electrophilic substitution reactions allow for the introduction of different functional groups.

- Oxidation: The methyl group can be oxidized to form carboxylic acids .

The compound has garnered attention for its potential biological activities, particularly:

- Antimicrobial Properties: Research indicates that this compound exhibits significant antimicrobial effects against various bacterial strains, making it a candidate for developing new antibiotics .

- Anticancer Activity: Studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation. For instance, it has shown efficacy against epidermal growth factor receptor (EGFR)-overexpressing tumor cells with IC50 values in the micromolar range .

Table: Summary of Anticancer Activity Studies

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A431 (EGFR+) | 5.0 | EGFR inhibition |

| This compound | MDA-MB-468 (Breast Cancer) | 10.0 | EGFR inhibition |

| Novel Derivative A | A431 | 2.5 | Induction of apoptosis |

| Novel Derivative B | MDA-MB-468 | 7.0 | Cell cycle arrest |

The mechanisms through which these effects occur are believed to involve interactions with key enzymes or interference with DNA synthesis pathways, although further research is necessary to elucidate these pathways fully .

Industrial Applications

In addition to its medicinal uses, this compound is employed in industrial settings:

Mécanisme D'action

The mechanism of action of 2-Methyl-3-nitroquinoline largely depends on its chemical structure. The nitro group can participate in redox reactions, while the quinoline core can interact with various biological targets. In medicinal chemistry, it is believed to inhibit specific enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation .

Comparaison Avec Des Composés Similaires

2-Methylquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.

3-Nitroquinoline: Lacks the methyl group, which affects its chemical properties and reactivity.

2-Methyl-4-nitroquinoline: Has the nitro group at the fourth position, leading to different reactivity and applications.

Uniqueness: 2-Methyl-3-nitroquinoline is unique due to the specific positioning of the methyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Activité Biologique

2-Methyl-3-nitroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.

The biological activity of this compound is largely attributed to its chemical structure, which features a quinoline core and a nitro group. The nitro group can engage in redox reactions, while the quinoline structure allows for interactions with various biological targets. These interactions can lead to the inhibition of key enzymes or interference with DNA synthesis, contributing to its antimicrobial and anticancer effects.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains, showing potential as a lead compound for developing new antibiotics. The exact pathways through which it exerts these effects are still under investigation, but the presence of the nitro group is believed to enhance its reactivity with biological macromolecules .

Anticancer Properties

The anticancer activity of this compound has been a focal point in recent studies. A series of derivatives based on the 3-nitroquinoline framework have been synthesized and evaluated for their antiproliferative effects against human cancer cell lines. These studies have shown that certain derivatives possess significant inhibitory activities against epidermal growth factor receptor (EGFR)-overexpressing tumor cells, with IC50 values in the micromolar to nanomolar range .

Table: Summary of Anticancer Activity Studies

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A431 (EGFR+) | 5.0 | EGFR inhibition |

| This compound | MDA-MB-468 (Breast Cancer) | 10.0 | EGFR inhibition |

| Novel Derivative A | A431 | 2.5 | Induction of apoptosis |

| Novel Derivative B | MDA-MB-468 | 7.0 | Cell cycle arrest |

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have provided insights into how modifications to the quinoline structure can enhance anticancer activity. For instance, introducing different substituents at various positions on the quinoline ring has been shown to modulate the compound's potency and selectivity towards cancer cell lines .

Toxicological Considerations

While exploring the therapeutic potential of this compound, it is crucial to consider its toxicological profile. Nitro compounds are known to exhibit both beneficial pharmacological effects and potential toxicities, often depending on their metabolic reduction pathways . The nitro group can act as a toxicophore, leading to mutagenic effects under certain conditions. Therefore, further studies are necessary to evaluate the safety profile of this compound in clinical settings.

Propriétés

IUPAC Name |

2-methyl-3-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7-10(12(13)14)6-8-4-2-3-5-9(8)11-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWHVUCAESEVTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20503760 | |

| Record name | 2-Methyl-3-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75353-77-4 | |

| Record name | 2-Methyl-3-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.